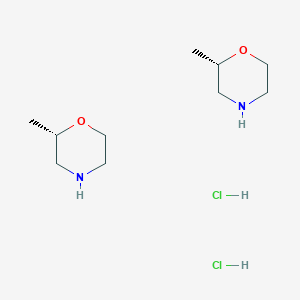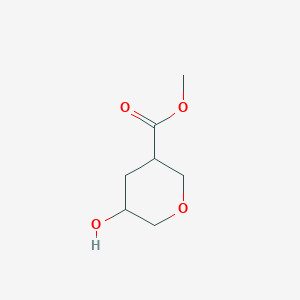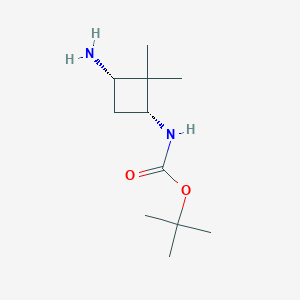
AMMONIUM PENTABORATE OCTAHYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMMONIUM PENTABORATE OCTAHYDRATE is a chemical compound with the molecular formula B5H4NO8. It is also known as this compound. This compound is characterized by its white crystalline appearance and is soluble in water but insoluble in alcohol. It is primarily used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AMMONIUM PENTABORATE OCTAHYDRATE is typically synthesized through the reaction of boric acid with ammonia in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Boric Acid} + \text{Ammonia} + \text{Water} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of pentadecaazanium;pentaborate;octahydrate involves the use of large-scale reactors where boric acid and ammonia are mixed in precise proportions. The mixture is then subjected to controlled heating and cooling cycles to facilitate the crystallization of the compound. The resulting crystals are filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
AMMONIUM PENTABORATE OCTAHYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boric oxide and ammonia.
Reduction: Under certain conditions, it can be reduced to form boron hydrides.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to facilitate substitution reactions.
Major Products
Oxidation: Boric oxide and ammonia.
Reduction: Boron hydrides.
Substitution: Metal borates.
Aplicaciones Científicas De Investigación
AMMONIUM PENTABORATE OCTAHYDRATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other boron-containing compounds.
Biology: It is employed in the study of boron metabolism in plants and microorganisms.
Medicine: Research is being conducted on its potential use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and electrolytic capacitors.
Mecanismo De Acción
The mechanism of action of pentadecaazanium;pentaborate;octahydrate involves its ability to form stable complexes with various metal ions. This property is utilized in its application as a corrosion inhibitor, where it forms a protective layer on metal surfaces, preventing oxidation. In biological systems, it interacts with cellular components to influence metabolic pathways involving boron .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Pentaborate: Similar in structure but contains sodium instead of ammonium.
Disodium Octaborate: Contains two sodium ions and has different hydration properties.
Ammonium Tetraborate: Contains fewer boron atoms and has different chemical properties.
Uniqueness
AMMONIUM PENTABORATE OCTAHYDRATE is unique due to its high boron content and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring high boron availability and stability .
Propiedades
IUPAC Name |
pentadecaazanium;pentaborate;octahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BO3.15H3N.8H2O/c5*2-1(3)4;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;15*1H3;8*1H2/q5*-3;;;;;;;;;;;;;;;;;;;;;;;/p+15 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZYJOUFYJTKT-UHFFFAOYSA-A |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H76N15O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)

![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)




